Clobetasol

Glucocorticoid Receptor Receptor Binding Potency Ranking

Clobetasol base is the non-esterified parent glucocorticoid—the gold-standard reference for GR binding/activation assays, avoiding confounding ester prodrug variables. Its distinct solubility/logP profile ensures reproducibility in in vitro research. Ideal for CYP3A5 inhibition studies (IC50=0.206 µM vs. 15.6 µM for CYP3A4). Ensure experimental validity: the base form is not interchangeable with clobetasol propionate or other corticosteroids. Order high-purity Clobetasol for robust, interpretable data.

Molecular Formula C22H28ClFO4
Molecular Weight 410.9 g/mol
CAS No. 25122-41-2
Cat. No. B030939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobetasol
CAS25122-41-2
Synonyms(11β,16β)-21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_21-Chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione; 
Molecular FormulaC22H28ClFO4
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
InChIInChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyFCSHDIVRCWTZOX-DVTGEIKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.42e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Clobetasol (CAS 25122-41-2) Procurement Guide: Distinguishing the Ultra-High Potency Glucocorticoid Base for Targeted Dermatological Research


Clobetasol (CAS 25122-41-2) is the base glucocorticoid molecule, a potent anti-inflammatory agent and the active parent compound from which ester prodrugs like clobetasol propionate (CAS 25122-46-7) are derived. It functions by binding to the glucocorticoid receptor (GR) and exhibits an exceptionally high degree of glucocorticoid activity with minimal mineralocorticoid activity [1]. While most therapeutic and commercial applications utilize its esterified form, clobetasol base itself is a critical reference standard and research tool for fundamental studies on GR activation, receptor-binding kinetics, and CYP3A5 inhibition [2], distinct from the formulation-optimized esters.

Why Clobetasol (CAS 25122-41-2) Cannot Be Directly Substituted by Its Esters or Other Corticosteroids in Preclinical Models


The assumption that clobetasol base (CAS 25122-41-2) is interchangeable with its propionate ester (CAS 25122-46-7) or other potent corticosteroids for research applications is a critical error that compromises experimental validity. The base molecule has distinct physicochemical properties, including solubility, logP, and intrinsic receptor-binding kinetics, which differ significantly from its esterified counterparts [1]. Furthermore, while in-class compounds like betamethasone dipropionate or mometasone furoate share a common mechanism, they exhibit stark quantitative differences in GR binding affinity, anti-proliferative activity, and off-target effects (e.g., CYP inhibition) that preclude a 1:1 substitution [2]. The following evidence demonstrates these non-interchangeable characteristics, which are essential for accurate model development and data interpretation.

Quantitative Differentiation of Clobetasol (CAS 25122-41-2) Against Key Comparators for Scientific Selection


Superior Glucocorticoid Receptor Binding Affinity Distinguishes Clobetasol from Betamethasone and Dexamethasone

In a comparative in vitro receptor binding assay using rat dermal and epidermal cytosol, clobetasol propionate demonstrated the highest binding affinity among a panel of seven clinically relevant glucocorticoids, establishing its superior potency at the receptor level. This provides a quantitative basis for selecting clobetasol over weaker comparators for studies requiring maximal GR engagement [1].

Glucocorticoid Receptor Receptor Binding Potency Ranking

Accelerated Onset and Prolonged Duration of Action Compared to Clobetasone Butyrate in an Antiproliferative Model

A direct comparative study in a mouse model of epidermal DNA synthesis revealed that clobetasol propionate not only matched the potency of its close analog, clobetasone butyrate, but demonstrated a significantly faster onset of action and a longer duration of effect. This kinetic advantage is critical for applications where rapid intervention and sustained activity are required [1].

Pharmacodynamics Epidermal DNA Synthesis Time Course

Equivalent Intrinsic Vasoconstrictive Potency to Novel Thiol Esters and Superiority Over Fluocinonide in Human Skin

In a clinical trial using the human skin vasoconstriction assay—a gold standard for assessing topical corticosteroid potency—clobetasol 17-propionate demonstrated equivalent intrinsic potency to two novel high-potency corticosteroids (RS-85095 and RS-21314). Importantly, all three were found to be statistically significantly more potent than fluocinonide, a common Class II comparator [1].

Vasoconstriction Assay Human Skin Potency

Selective and Potent CYP3A5 Inhibition Without Significant CYP3A4 Off-Target Activity

In vitro profiling reveals that clobetasol propionate is a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A5. This selectivity is a key differentiator from other corticosteroids and drugs that broadly inhibit CYP3A4, suggesting a more targeted effect on extrahepatic metabolism [1].

CYP450 Inhibition Drug Metabolism Selectivity

Rapid Initial Clinical Improvement but Shorter Remission Compared to Methotrexate and Bexarotene in Psoriasis Models

While clobetasol propionate is a benchmark for rapid initial response in plaque psoriasis, comparative clinical studies reveal a distinct efficacy profile when measured against alternative therapies. It provides faster early relief but demonstrates shorter remission durations and lower sustained PASI-75 response rates compared to agents like topical methotrexate or oral bexarotene, informing its optimal use as an induction rather than a maintenance therapy [1][2].

Plaque Psoriasis Clinical Trial PASI Score

Targeted Research and Formulation Development Applications for Clobetasol (CAS 25122-41-2)


Glucocorticoid Receptor (GR) Mechanism of Action Studies

Clobetasol base (CAS 25122-41-2) is the optimal reference compound for fundamental studies of GR binding, activation, and downstream signaling. Its high affinity, confirmed in head-to-head receptor binding assays [1], provides a robust signal for in vitro assays such as GR translocation, gene reporter assays, and co-activator recruitment studies, minimizing the confounding variables introduced by ester pro-drugs.

Development and Validation of CYP3A5-Specific Assays and Chemical Probes

Clobetasol propionate's unique and highly selective inhibition profile for CYP3A5 (IC50 = 0.206 µM) over CYP3A4 (IC50 = 15.6 µM) [1] makes it an essential tool for researchers dissecting the role of extrahepatic CYP3A5 in drug metabolism, toxicology, and pharmacokinetics. It is a superior chemical probe compared to non-selective inhibitors like ketoconazole for generating clean, interpretable data.

Benchmark Standard in Topical Formulation Development and Bioequivalence Studies

As the benchmark 'super-potent' corticosteroid, clobetasol propionate is the industry standard reference for developing and testing novel topical formulations, as demonstrated by its use as a comparator in human skin vasoconstriction assays [1] and clinical trials [2]. Its well-characterized dose-response relationship and pharmacodynamic profile make it essential for proving the efficacy and bioequivalence of new dermatological products.

Research into Rapid-Onset, Short-Course Anti-Proliferative Models

The distinct kinetic profile of clobetasol propionate—characterized by a faster onset and longer duration of anti-proliferative activity than analogs like clobetasone butyrate [1]—makes it a valuable tool for modeling acute, high-intensity intervention strategies. This is particularly relevant for investigating the initial treatment phase of hyperproliferative skin diseases where rapid suppression of keratinocyte proliferation is the primary experimental endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clobetasol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.